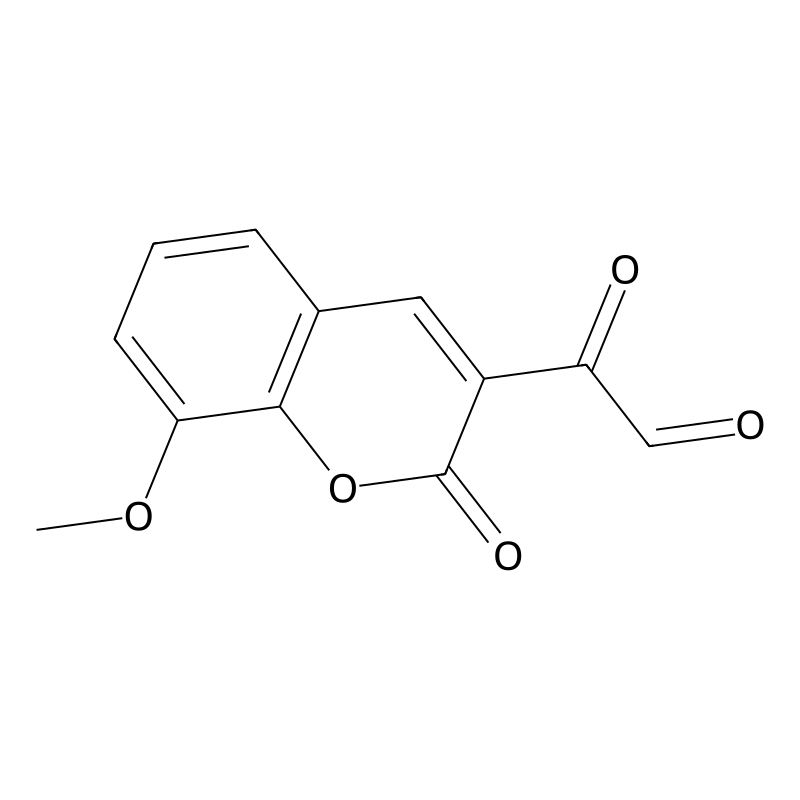

Coumarin, 3-glyoxyloyl-8-methoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Coumarin, 3-glyoxyloyl-8-methoxy-, is a synthetic derivative of coumarin, characterized by the presence of a glyoxyloyl group at the third position and a methoxy group at the eighth position of the coumarin structure. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, owing to the biological properties associated with coumarins in general. Its molecular formula is and it has a molecular weight of 232.19 g/mol .

The reactivity of coumarin derivatives like 3-glyoxyloyl-8-methoxy- is influenced by the functional groups attached to the coumarin nucleus. Common reactions include:

- Condensation Reactions: Coumarins can undergo condensation with various aldehydes and ketones, leading to the formation of more complex structures.

- Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack, which can modify the coumarin structure.

- Reduction Reactions: Reduction of functional groups can yield hydroxyl or alkyl derivatives, enhancing solubility and biological activity.

These reactions are crucial for synthesizing more potent analogues with improved pharmacological profiles.

Coumarins are known for a range of biological activities, including:

- Anticancer Properties: Compounds like 3-glyoxyloyl-8-methoxy- have shown promise in targeting cancer cells by inducing apoptosis and inhibiting tumor growth through mechanisms such as caspase activation and disruption of microtubule formation .

- Antioxidant Activity: Many coumarin derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects: Some studies suggest that coumarins may possess antimicrobial activity against various pathogens.

The specific biological effects of 3-glyoxyloyl-8-methoxy- are still under investigation, but its structural characteristics suggest potential efficacy in cancer treatment.

The synthesis of coumarin derivatives typically involves several classical methods:

- Knoevenagel Condensation: This method involves the reaction between salicylaldehyde and an appropriate β-ketoester or aldehyde to form the coumarin skeleton.

- Perkin Reaction: A traditional method where salicylic acid reacts with an anhydride to form coumarins.

- Pechmann Condensation: This method utilizes phenols and β-ketoesters under acid catalysis to yield coumarins.

For 3-glyoxyloyl-8-methoxy-, specific synthetic routes may involve modifying existing coumarin derivatives through functional group substitutions or additions .

Coumarin, 3-glyoxyloyl-8-methoxy-, is primarily explored for its applications in:

- Pharmaceutical Development: As a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

- Cosmetics: Coumarins are often used in fragrances and skin care products due to their pleasant aroma.

- Agriculture: Some derivatives exhibit herbicidal or fungicidal properties, making them candidates for agricultural applications.

Interaction studies involving 3-glyoxyloyl-8-methoxy- typically focus on its binding affinity to biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects. For example:

- Enzyme Inhibition Studies: Investigating how this compound interacts with specific enzymes involved in cancer cell proliferation can reveal its therapeutic potential.

- Receptor Binding Assays: Understanding how well it binds to cellular receptors can provide insights into its efficacy as a drug candidate.

Several compounds share structural similarities with 3-glyoxyloyl-8-methoxy-. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Methoxycoumarin | Methoxy group at position 8 | Exhibits strong fluorescence properties |

| 3-Acetylcoumarin | Acetyl group at position 3 | Known for its anti-inflammatory effects |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Displays significant antimicrobial activity |

| Coumarin | Basic structure without additional substituents | Used widely in perfumes and as a flavoring agent |

Each of these compounds has unique properties that differentiate them from 3-glyoxyloyl-8-methoxy-, such as variations in biological activity or physical characteristics. The presence of different functional groups at specific positions on the coumarin nucleus significantly influences their reactivity and biological effects.

Precursor Selection: 8-Methoxycoumarin Scaffold Construction

The synthesis of coumarin, 3-glyoxyloyl-8-methoxy- begins with the strategic construction of the 8-methoxycoumarin scaffold, which serves as the foundational framework for subsequent functionalization. The selection of appropriate precursors and the establishment of the coumarin core structure represent critical initial steps that determine the overall efficiency of the synthetic sequence.

Cyclocondensation Reactions with Diethyl Malonate

The cyclocondensation of aromatic aldehydes with diethyl malonate represents one of the most established and reliable methods for constructing coumarin scaffolds [3] [4] [5]. This approach provides excellent control over regioselectivity and offers predictable reaction outcomes under well-defined conditions. The synthesis typically employs 3-methoxy-2-hydroxybenzaldehyde or 2-hydroxy-3-methoxybenzaldehyde as the aldehyde component, which already contains the required methoxy substitution pattern at the appropriate position.

The cyclocondensation process proceeds through a well-understood mechanism involving initial nucleophilic attack of the malonate enolate on the aldehyde carbonyl, followed by intramolecular cyclization and subsequent elimination of water. The presence of the methoxy group at the C-8 position of the target coumarin framework necessitates careful selection of the starting benzaldehyde to ensure proper regioselectivity in the cyclization step [5].

Optimization studies have demonstrated that the reaction between 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate under piperidine catalysis provides ethyl 8-methoxycoumarin-3-carboxylate in 86% yield when conducted under fusion conditions at 110°C for 3 hours [3] [5]. The use of piperidine as a base catalyst facilitates the formation of the malonate enolate while maintaining mild reaction conditions that prevent decomposition of sensitive intermediates.

The reaction parameters significantly influence both yield and product quality. Temperature control proves particularly critical, as temperatures below 100°C result in incomplete conversion and extended reaction times, while temperatures exceeding 120°C can lead to unwanted side reactions and decreased selectivity [6] [7]. The stoichiometry of diethyl malonate typically requires a slight excess (1.1-1.2 equivalents) to ensure complete consumption of the aldehyde starting material.

Solvent-free conditions have emerged as particularly advantageous for these cyclocondensation reactions, offering improved yields compared to traditional solvent-based approaches [8] [6]. The absence of solvent concentrates the reactants and facilitates more efficient heat transfer, leading to accelerated reaction rates and cleaner product formation. Environmental considerations also favor solvent-free methodologies, aligning with principles of green chemistry and sustainable synthetic practices.

Halogenation Strategies for Brominated Derivatives

The introduction of halogen substituents into the coumarin scaffold provides important synthetic intermediates that can undergo further transformations, including cross-coupling reactions and nucleophilic substitutions. Bromination at the C-5 position of 8-methoxycoumarin derivatives has been extensively studied and represents a key transformation for accessing diversely substituted coumarin analogs [3] [9].

The halogenation of ethyl 8-methoxycoumarin-3-carboxylate with bromine in glacial acetic acid provides ethyl 5-bromo-8-methoxycoumarin-3-carboxylate in 71% yield when conducted at 60°C for 4 hours [3]. This transformation proceeds through electrophilic aromatic substitution, with the electron-rich aromatic ring of the coumarin system serving as the nucleophilic partner. The regioselectivity for C-5 bromination arises from the electronic properties of the coumarin system, where the C-5 position exhibits enhanced nucleophilicity relative to other aromatic positions.

Alternative halogenation strategies employing N-halosuccinimide reagents have demonstrated improved safety profiles and enhanced selectivity compared to elemental halogens [9]. The use of N-bromosuccinimide in acetonitrile at room temperature provides brominated coumarin derivatives in yields of 85% or higher, with significantly reduced reaction times compared to traditional bromination methods. The mild reaction conditions associated with N-halosuccinimide reagents minimize the formation of over-halogenated products and reduce the potential for ring degradation.

Metal-catalyzed halogenation protocols have emerged as sophisticated alternatives to traditional electrophilic halogenation methods. Copper halide-promoted regioselective halogenation using N-halosuccinimide as the halogen source provides excellent control over both regioselectivity and chemoselectivity [9]. These protocols typically employ catalytic amounts of copper bromide or copper chloride in acetonitrile, enabling halogenation to proceed under mild conditions with high functional group tolerance.

The optimization of halogenation conditions requires careful consideration of temperature, solvent, and stoichiometry. Glacial acetic acid serves as an excellent solvent for bromination reactions, providing both the necessary acidity to activate the halogenating agent and the polarity required to solubilize the coumarin substrate. Temperature control proves essential, as elevated temperatures can lead to multiple halogenation events or ring degradation, while insufficient temperatures result in slow reaction rates and incomplete conversion.

Functionalization at C-3 Position

The introduction of functional groups at the C-3 position of coumarin scaffolds represents a critical transformation for accessing biologically active coumarin derivatives. The C-3 position exhibits unique reactivity patterns that can be exploited for selective functionalization, providing access to diverse structural motifs including the glyoxyloyl group required for the target compound.

Glyoxyloyl Group Introduction via Knoevenagel Condensation

The Knoevenagel condensation represents a fundamental carbon-carbon bond-forming reaction that has found extensive application in coumarin synthesis [10] [11] [12]. This transformation enables the introduction of various functional groups at the C-3 position through condensation with active methylene compounds, providing a versatile platform for structural diversification.

The introduction of glyoxyloyl functionality typically requires a multi-step approach involving initial condensation followed by oxidative transformation of the resulting products. The Knoevenagel condensation of coumarin-3-carboxylic acid derivatives with glyoxalic acid under acidic conditions provides access to 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid derivatives, which can serve as precursors to glyoxyloyl-substituted coumarins [13].

The reaction of 3-acetyl-8-methoxycoumarin with glyoxalic acid in glacial acetic acid containing hydrochloric acid and zinc chloride catalyst provides 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid derivatives in 74% yield after 8 hours at reflux temperature [13]. This transformation proceeds through initial nucleophilic attack of the activated methyl group on the glyoxalic acid carbonyl, followed by elimination of water to form the extended conjugated system.

Alternative approaches to glyoxyloyl group introduction involve the use of specialized glyoxylating reagents that can directly introduce the desired functionality in a single step. These reagents typically contain masked glyoxal equivalents that can be revealed under appropriate reaction conditions, providing more direct access to the target substitution pattern.

The optimization of Knoevenagel condensation conditions requires careful attention to catalyst selection, temperature control, and reaction medium. L-proline has emerged as an effective organocatalyst for these transformations, providing excellent yields (54-94%) under mild conditions without the need for toxic base catalysts such as piperidine or pyridine [12]. The use of L-proline enables the reaction to proceed at moderate temperatures (80°C) with excellent functional group tolerance and minimal side product formation.

Microwave-assisted Knoevenagel condensation has demonstrated significant advantages in terms of reaction rate and energy efficiency. The application of microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [11]. The rapid heating provided by microwave irradiation minimizes the potential for side reactions and thermal decomposition, leading to cleaner product formation and simplified purification procedures.

Carboxamide Formation Through Ammonolysis

The conversion of coumarin ester derivatives to the corresponding carboxamides represents an important functional group transformation that provides access to versatile synthetic intermediates. Ammonolysis reactions enable the introduction of nitrogen-containing functionality that can undergo further elaboration to access complex molecular architectures.

The ammonolysis of ethyl 8-methoxycoumarin-3-carboxylate with ammonia derived from ammonium acetate under fusion conditions provides 8-methoxycoumarin-3-carboxamide in 53% yield [3]. This transformation requires elevated temperatures (180°C) to promote the nucleophilic attack of ammonia on the ester carbonyl and facilitate the elimination of ethanol. The use of ammonium acetate as the ammonia source provides controlled release of ammonia at the reaction temperature, preventing the need for gaseous ammonia handling.

The optimization of ammonolysis conditions focuses on temperature control, reaction time, and ammonia source selection. Fusion conditions (solvent-free) typically provide the highest yields by concentrating the reactants and facilitating efficient heat transfer. However, careful temperature control is essential to prevent thermal decomposition of the product or starting materials.

Alternative nitrogen sources for ammonolysis include formamide, which can serve as both solvent and nitrogen source under appropriate conditions [14]. The use of formamide enables the reaction to proceed at moderate temperatures while providing controlled release of ammonia through thermal decomposition. This approach offers improved safety compared to gaseous ammonia while maintaining excellent yields and product quality.

The scope of ammonolysis reactions extends beyond simple carboxamide formation to include the preparation of more complex nitrogen-containing derivatives. The treatment of coumarin carboxamides with various electrophilic reagents enables the preparation of N-substituted derivatives, providing access to diverse structural motifs for biological evaluation.

Reaction Optimization Parameters

The successful synthesis of coumarin derivatives requires careful optimization of multiple reaction parameters to achieve optimal yields, selectivity, and product quality. These parameters include solvent selection, temperature control, catalyst choice, and reaction time, each of which can significantly influence the outcome of the synthetic sequence.

Solvent Systems for Improved Yield

Solvent selection plays a crucial role in determining the success of coumarin synthesis reactions, influencing both reaction rate and product selectivity. The choice of solvent affects the solubility of reactants, the stability of intermediates, and the ease of product isolation, making it a critical parameter for optimization.

Comprehensive solvent screening studies have revealed that solvent-free conditions provide optimal results for many coumarin synthesis reactions [8] [6] [7]. The synthesis of coumarin derivatives under solvent-free conditions at 110°C yields 88% of the desired product in just 3 hours, significantly outperforming conventional solvent-based approaches [7]. This enhancement arises from increased reactant concentration, improved heat transfer, and elimination of competing solvent interactions.

Protic solvents such as ethanol demonstrate moderate effectiveness for coumarin synthesis, providing yields of 63% under reflux conditions [7]. The hydrogen-bonding capability of ethanol can stabilize charged intermediates and facilitate proton transfer processes, contributing to improved reaction efficiency compared to aprotic solvents. However, the lower boiling point of ethanol relative to optimal reaction temperatures can limit its effectiveness for high-temperature transformations.

Aprotic polar solvents such as acetonitrile and dichloromethane generally provide lower yields (37% and 24%, respectively) compared to protic solvents or solvent-free conditions [7]. The inability of these solvents to participate in hydrogen bonding or proton transfer processes limits their effectiveness for reactions that involve ionic intermediates or require acid-base catalysis.

High-boiling solvents such as dimethylformamide and toluene frequently fail to promote coumarin synthesis reactions, often resulting in no conversion even after extended reaction times [7]. The coordinating ability of dimethylformamide can interfere with catalyst function, while the low polarity of toluene prevents dissolution of polar reactants and intermediates.

Water has emerged as an interesting solvent for certain coumarin synthesis reactions, providing yields of 41% under appropriate conditions [7]. The unique properties of water, including its high polarity, hydrogen-bonding capability, and environmental benignness, make it an attractive choice for sustainable synthetic applications. However, the limited solubility of organic reactants in water can restrict its applicability to certain substrate classes.

The optimization of solvent systems also involves consideration of green chemistry principles and environmental impact. Deep eutectic solvents composed of choline chloride and L-(+)-tartaric acid have demonstrated excellent performance for coumarin synthesis, providing yields of 60-98% while offering biodegradability and low toxicity [8]. These alternative solvent systems represent promising approaches to sustainable coumarin synthesis that minimize environmental impact while maintaining excellent synthetic efficiency.

Temperature-Dependent Selectivity in Oxazole Ring Formation

Temperature control represents one of the most critical parameters in coumarin synthesis, particularly for reactions involving the formation of additional heterocyclic rings such as oxazoles. The temperature dependence of selectivity arises from the different activation energies associated with competing reaction pathways, enabling selective access to desired products through careful temperature optimization.

The formation of oxazole rings in coumarin systems requires precise temperature control to balance competing cyclization and decomposition pathways [15] [16]. Studies have demonstrated that intramolecular esterification and decarboxylation reactions exhibit different temperature optima, enabling selective promotion of desired transformations through staged heating protocols [15] [16].

A two-step temperature protocol has proven highly effective for controlling selectivity in coumarin synthesis reactions. Initial heating at 90°C for 1 hour promotes cyclization while suppressing premature decarboxylation, followed by elevation to 140°C for 2 hours to complete the decarboxylation step [15] [16]. This staged approach provides coumarin products in 95% yield while minimizing side product formation.

Temperature effects on reaction selectivity become particularly pronounced in the range of 110-130°C, where multiple competing pathways can operate simultaneously [6] [7]. At 110°C, optimal yields of 88% can be achieved with minimal side product formation, representing the ideal balance between reaction rate and selectivity [7]. Temperatures below this optimum (90°C) result in incomplete conversion and extended reaction times, while temperatures above this range (130°C) lead to increased side product formation and reduced yields.

The activation energy differences between desired and undesired pathways determine the temperature window for selective synthesis. Computational studies and experimental kinetic analyses have revealed that the formation of coumarin rings typically exhibits lower activation energy than competing decomposition pathways, enabling selective synthesis at moderate temperatures. However, the energy differences are often small, requiring precise temperature control to maintain selectivity.

Temperature-dependent selectivity also influences the choice of heating method, with conventional heating, microwave irradiation, and oil bath heating each providing different temperature profiles and heating rates. Microwave heating often provides superior selectivity due to rapid and uniform heating, minimizing the time spent at intermediate temperatures where side reactions can occur. Conventional heating methods require more careful temperature ramping to achieve similar selectivity levels.

The integration of temperature control with other reaction parameters, including catalyst choice and solvent selection, enables fine-tuning of reaction outcomes to achieve optimal yields and selectivity. The development of predictive models for temperature-dependent selectivity represents an active area of research that promises to further improve the efficiency of coumarin synthesis methodologies.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Kaur M, Kohli S, Sandhu S, Bansal Y, Bansal G. Coumarin: a promising scaffold for anticancer agents. Anticancer Agents Med Chem. 2015;15(8):1032-48. Review. PubMed PMID: 25553437.

3: Hettie KS, Glass TE. Coumarin-3-aldehyde as a scaffold for the design of tunable PET-modulated fluorescent sensors for neurotransmitters. Chemistry. 2014 Dec 22;20(52):17488-99. doi: 10.1002/chem.201403128. Epub 2014 Oct 24. PubMed PMID: 25346467.